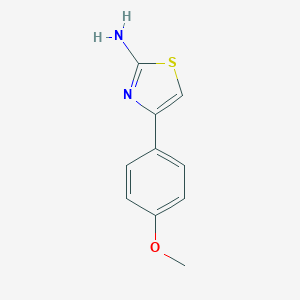

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

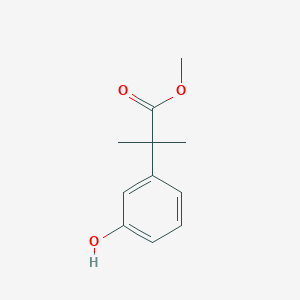

The compound "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" is a structurally novel molecule that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxyphenyl group attached to the thiazole ring suggests potential for interaction with biological systems, possibly as a receptor antagonist or enzyme inhibitor.

Synthesis Analysis

The synthesis of related thiazole compounds has been described in several studies. For instance, a highly potent 5-HT3 receptor antagonist with a methoxyphenyl-thiazole structure was synthesized and its binding profile characterized, indicating its ability to penetrate the blood-brain barrier upon peripheral administration . Another study reported the synthesis of a thiazolo[3,2-a][1,3,5]triazine derivative through a one-pot ternary condensation, which could provide insights into the synthesis of similar thiazole compounds . Additionally, novel Schiff bases were synthesized using a methoxyphenyl thiophene derivative, which could be relevant to the synthesis of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of a thiazoline derivative was investigated using crystallography and ab initio calculations, which could provide a basis for understanding the structure of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" . Density functional theory (DFT) has been employed to model the structure and properties of related compounds, which could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of Schiff bases from a methoxyphenyl thiophene derivative indicates the potential for nucleophilic substitution reactions involving the amino group . The reactivity of thiazole compounds can also be influenced by the presence of substituents, which can be studied through computational methods such as DFT to predict reaction outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a methoxy group can affect these properties by altering the compound's polarity and hydrogen bonding capability. The synthesis of a methoxy-substituted thiazole carboxylate provides data on crystallographic conformations and hydrogen bonding patterns, which are important for understanding the physical properties of "4-(4-Methoxyphenyl)-1,3-thiazol-2-amine" . Additionally, the optical properties of related compounds have been investigated, which could be relevant for applications in optoelectronics .

Applications De Recherche Scientifique

Anticancer Potential

A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of thiazol-4-amine, including structures related to 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, and tested them for anticancer activity against various human cancer cell lines. These compounds showed promising results, indicating potential applications in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antibacterial and Anthelmintic Activities

Bhandari and Gaonkar (2016) explored the synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, revealing potent anthelmintic and antibacterial activities in some derivatives. This highlights the compound's potential in developing new treatments for bacterial infections and parasitic worm infestations (Bhandari & Gaonkar, 2016).

Antifungal Effects

A study by Jafar et al. (2017) on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives, which are structurally related to 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, showed significant antifungal effects against specific fungi types. This suggests possible applications in antifungal therapies (Jafar et al., 2017).

Synthesis of Novel Amino Acid Derivatives

El-Sakka, Soliman, and Abdullah (2014) conducted research on synthesizing novel amino acid derivatives using 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, which is related to 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine. This study opens pathways for creating new amino acid derivatives with potential pharmaceutical applications (El-Sakka, Soliman, & Abdullah, 2014).

Tubulin Inhibition and Antiproliferative Activity

Sun et al. (2017) explored the synthesis of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, demonstrating moderate antiproliferative activity in human cancer cell lines. This research highlights the compound's potential role in cancer therapeutics (Sun et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and transporters . For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it might interact with its targets, leading to changes at the molecular level . For example, 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .

Biochemical Pathways

For instance, benzophenones, which share a similar structure, have been found to inhibit the germination of cress and lettuce seeds .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties . For instance, N- (4-methoxyphenyl)-2- [4- (3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives were found to meet the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

For instance, N- (4-methoxyphenyl)-2- [4- (3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives were found to have strong electronic characteristics and varied levels of affinity for target proteins .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVVEXKDPBRGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175251 | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

2104-04-3 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 2-amino-4-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Methoxyphenyl)thiazol-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792VG4M5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine as a potential anti-cancer agent?

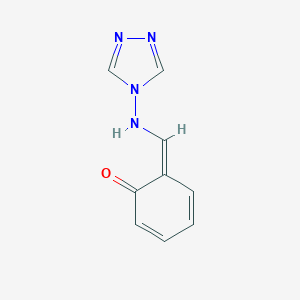

A1: Research suggests that 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine exhibits antiproliferative activity by inhibiting tubulin polymerization. [] Tubulin is a protein crucial for cell division, forming microtubules that separate chromosomes during mitosis. By binding to the colchicine binding site of tubulin, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine disrupts microtubule dynamics, ultimately leading to cell cycle arrest at the G2/M phase and inhibiting cancer cell proliferation. [] This mechanism is similar to that of CA-4, a known tubulin inhibitor. []

Q2: How does the structure of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine influence its activity as a tubulin inhibitor?

A2: While specific structure-activity relationship (SAR) studies focusing solely on 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine are limited, research indicates that the presence of three aromatic rings with an amino linker is important for antiproliferative activity in similar compounds. [] Further research exploring modifications to the 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine scaffold could provide valuable insights into the key structural features responsible for its tubulin inhibitory activity and guide the development of more potent derivatives.

Q3: Beyond its potential as an anti-cancer agent, what other applications have been investigated for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine and its derivatives?

A3: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine serves as a valuable building block for synthesizing bifunctional reactive dyes. [, ] These dyes, incorporating monochlorotriazinyl and vinyl sulphone reactive groups, exhibit good colour strength and fastness properties when applied to nylon and cotton fabrics. [, ] The presence of the methoxy group on the phenyl ring in 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine contributes to the coloristic properties of the resulting dyes. [] This highlights the versatility of this compound in different application areas.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)